
Fmoc-d-tyr(tbu)-opfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-d-tyr(tbu)-opfp, also known as N-α-Fmoc-O-tert-butyl-D-tyrosine, is a derivative of the amino acid tyrosine. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino function, while the tert-butyl (tBu) group protects the phenolic hydroxyl group of tyrosine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-tyr(tbu)-opfp typically involves the following steps:
Fmoc Protection: The amino group of D-tyrosine is protected using the Fmoc group. This is achieved by reacting D-tyrosine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
tBu Protection: The phenolic hydroxyl group of tyrosine is protected using tert-butyl.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of reagents are used to produce the compound in bulk.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-d-tyr(tbu)-opfp undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc and tBu protective groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids during SPPS.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using piperidine, while the tBu group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: Common reagents include carbodiimides (e.g., DIC) and activators (e.g., HOBt) to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, which are used in various research and industrial applications .
Applications De Recherche Scientifique
Fmoc-d-tyr(tbu)-opfp has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins for structural and functional studies.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostics.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of Fmoc-d-tyr(tbu)-opfp involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The tBu group protects the phenolic hydroxyl group, ensuring the integrity of the tyrosine residue. These protective groups are removed under specific conditions to allow the formation of peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-tyr(tbu)-opfp: The L-isomer of the compound, used in similar applications but with different stereochemistry.
Fmoc-L-tyr(tbu)-OH: Another derivative with similar protective groups but without the opfp moiety.
Uniqueness
Fmoc-d-tyr(tbu)-opfp is unique due to its D-configuration, which provides different stereochemical properties compared to its L-counterparts. This can be advantageous in certain synthetic and research applications where the D-isomer is preferred .
Propriétés
Formule moléculaire |
C34H28F5NO5 |
|---|---|
Poids moléculaire |
625.6 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m1/s1 |
Clé InChI |
ADOSTZDWXCEVJP-RUZDIDTESA-N |
SMILES isomérique |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



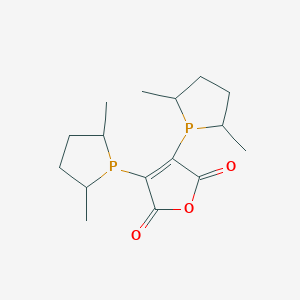
![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)
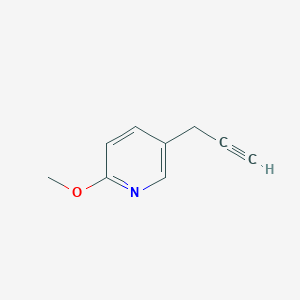
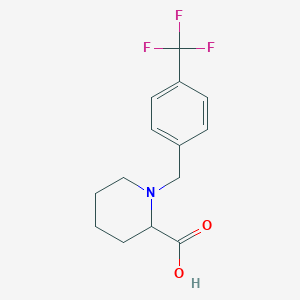
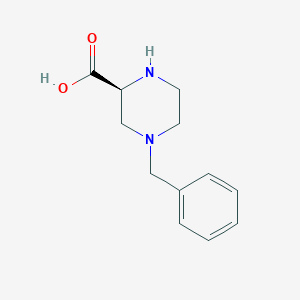
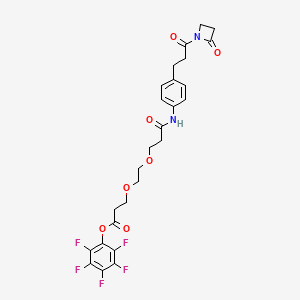
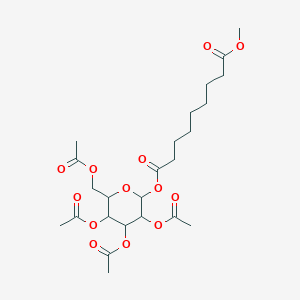
![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
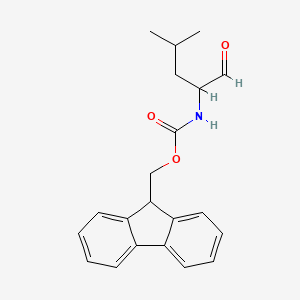
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)
